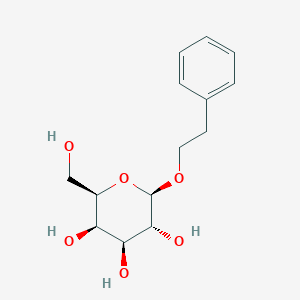

Phenethyl beta-D-galactopyranoside

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIJUWUQTVDQE-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933439 | |

| Record name | 2-Phenylethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-16-6 | |

| Record name | 2-Phenylethyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Phenethyl Beta D Galactopyranoside and Analogs

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for producing phenethyl beta-D-galactopyranoside. This approach leverages the catalytic prowess of enzymes, particularly glycosidases, to form the desired glycosidic bond with high regio- and stereoselectivity.

Transgalactosylation Reactions Catalyzed by Glycosidases

The core of enzymatic synthesis lies in the transgalactosylation activity of β-galactosidases (EC 3.2.1.23). nih.govmdpi.com These enzymes, in the presence of a suitable galactosyl donor like lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside (ONPG), can transfer the galactose moiety to an acceptor molecule, in this case, 2-phenylethanol (B73330). mdpi.com The reaction proceeds through a two-step mechanism involving the formation of a covalent galactosyl-enzyme intermediate, followed by the transfer of the galactosyl group to the acceptor. mdpi.com The balance between the hydrolytic and transgalactosylation activities of the enzyme is a critical factor influencing the yield of the desired product. nih.gov

Role of Specific β-Galactosidases in Synthesis

The choice of β-galactosidase is paramount for a successful synthesis. Enzymes from different sources exhibit varying levels of transgalactosylation efficiency and substrate specificity. nih.gov For instance, β-galactosidase from Aspergillus oryzae has been successfully employed for the synthesis of phenethyl β-D-galactopyranoside. medchemexpress.com This particular enzyme is known for its high transgalactosylation activity. nih.govnih.gov Similarly, β-galactosidases from Bacillus circulans and even whole cells of Escherichia coli containing the enzyme have been utilized for synthesizing related galactosides, highlighting the versatility of this enzyme class. nih.govnih.gov The enzyme's ability to recognize and bind a wide array of acceptor molecules, beyond its natural substrate, is a key advantage in synthetic applications. mdpi.com

Optimization of Enzymatic Reaction Conditions

To maximize the yield of this compound, several reaction parameters must be carefully optimized. These include pH, temperature, and the concentrations of both the galactosyl donor and the acceptor. For example, in the synthesis of related galactosides, adjusting the pH has been shown to have the most significant impact on the yield. nih.gov The optimal pH for the transgalactosylation activity of β-galactosidases can vary depending on the enzyme source. For instance, in the synthesis of ascorbic acid galactoside, a pH range of 6.9-7.0 was found to be optimal. nih.gov

The concentration of the substrates also plays a crucial role. A higher concentration of the acceptor, 2-phenylethanol, can favor the transgalactosylation reaction over the hydrolysis of the donor. nih.gov Similarly, the choice of the galactosyl donor and its concentration can influence the reaction outcome. The purification process of the final product is also a critical step that requires optimization to obtain a high-purity compound. nih.gov

Below is an interactive table summarizing key parameters for the enzymatic synthesis of galactosides:

| Parameter | Description | Typical Range/Value | Rationale |

| Enzyme Source | The microorganism or organism from which the β-galactosidase is derived. | Aspergillus oryzae, Bacillus circulans, Escherichia coli | Different enzymes exhibit varying transgalactosylation efficiencies and specificities. nih.govmedchemexpress.comnih.govnih.gov |

| Galactosyl Donor | The molecule that provides the galactose unit. | Lactose, o-nitrophenyl-β-D-galactopyranoside (ONPG) | Availability, cost, and downstream processing considerations influence the choice. mdpi.com |

| Acceptor | The molecule to which the galactose unit is transferred. | 2-Phenylethanol | The structure of the acceptor determines the final product. |

| pH | The acidity or alkalinity of the reaction medium. | 6.0 - 7.5 | Has a significant impact on enzyme activity and stability, with the optimum varying by enzyme. nih.govnih.gov |

| Temperature | The thermal condition of the reaction. | 30 - 50 °C | Affects enzyme activity and stability; higher temperatures can lead to denaturation. nih.gov |

| Substrate Concentration | The amount of donor and acceptor in the reaction. | Varies | A higher acceptor-to-donor ratio can favor transgalactosylation over hydrolysis. nih.gov |

Chemical Synthesis Routes

While enzymatic methods offer significant advantages, chemical synthesis remains a powerful tool for producing this compound and its analogs, particularly for creating novel structures not readily accessible through enzymatic means.

Regioselective Glycosylation Approaches

Chemical glycosylation involves the formation of a glycosidic bond between a suitably protected galactose derivative (the glycosyl donor) and 2-phenylethanol (the glycosyl acceptor). A key challenge in this process is achieving regioselectivity, ensuring that the glycosidic bond forms at the desired hydroxyl group of the acceptor. This is typically addressed through the use of protecting groups on the galactose molecule, which block unwanted reactions at other hydroxyl positions. The synthesis often involves the acetylation of galactose, followed by bromination to create a reactive glycosyl bromide intermediate. nih.gov This intermediate can then react with 2-phenylethanol, followed by deprotection to yield the final product.

Nucleophilic Substitution Reactions in Thiolglycoside Formation (Relevant for Analogs)

The synthesis of analogs of this compound, such as thioglycosides, often employs nucleophilic substitution reactions. In this approach, a thiol-containing aglycone acts as the nucleophile, displacing a leaving group on the anomeric carbon of a protected galactose derivative. For instance, the synthesis of a library of phenyl thio-beta-D-galactopyranosides was achieved through an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a galactose thiol. nih.govresearchgate.net This versatile intermediate could then be further modified to create a diverse range of analogs. nih.govresearchgate.net This strategy is particularly valuable for creating S-linked glycosides, which are often more stable to enzymatic hydrolysis than their O-linked counterparts.

Protection and Deprotection Strategies

In the synthesis of phenethyl β-D-galactopyranoside and its analogs, the strategic use of protecting groups is essential to ensure regioselectivity and stereoselectivity. The hydroxyl groups of the galactose moiety exhibit different reactivities, necessitating a careful protection and deprotection sequence. Common strategies involve the use of acyl and silyl (B83357) protecting groups, which mask the hydroxyls during synthetic transformations and can be removed under specific conditions.

Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are widely employed for the protection of hydroxyl functions in carbohydrates. Acetylation of galactose is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. These acetyl groups are stable under a range of reaction conditions but can be readily removed. The choice of protecting group at specific positions can also influence the stereochemical outcome of glycosylation reactions. For instance, studies on galactose building blocks have shown that participating acetyl protecting groups at the C4 position can lead to 1,2-cis-selectivity. researchgate.net

Deprotection of acetyl groups is commonly accomplished under basic conditions, a procedure known as Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol. This method is highly efficient for global deprotection. Alternatively, enzymatic methods can be employed for regioselective deprotection. For example, certain esterases can selectively deacetylate specific positions on the galactose ring. nih.gov One study on 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside found that a cellulose (B213188) acetate (B1210297) esterase from Neisseria sicca could deacetylate positions C-3 and C-6 initially, leading to the accumulation of the 2,4-diacetate derivative. nih.gov

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer another orthogonal protection strategy. They are typically stable to the basic conditions used to remove acyl groups, allowing for sequential deprotection. For example, a 4,6-O-di-tert-butylsilylene (DTBS) protecting group has been used in galactosylations, although its lability in acidic conditions can limit its application. acs.org Removal of silyl groups is generally achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The following table summarizes common protecting groups used in galactose chemistry and their corresponding deprotection reagents.

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Reagent(s) |

| Acetyl | Ac | Acetic Anhydride, Pyridine | NaOMe, MeOH (Zemplén) |

| Benzoyl | Bz | Benzoyl Chloride, Pyridine | NaOMe, MeOH |

| Pivaloyl | Piv | Pivaloyl Chloride, Pyridine | NaOMe, MeOH or LiAlH₄ |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

Derivatization for Advanced Research Applications

Radiolabeling for Bioimaging and Tracing Studies

Radiolabeling of phenethyl β-D-galactopyranoside is a key derivatization strategy for enabling its use in non-invasive bioimaging techniques like Positron Emission Tomography (PET). PET imaging allows for the visualization and quantification of biological processes in vivo. This requires incorporating a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min), into the molecule.

While specific radiolabeling procedures for phenethyl β-D-galactopyranoside are not extensively documented, established methods for labeling similar glycosides can be applied. For ¹¹C-labeling, a common precursor is [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov A potential strategy for synthesizing [¹¹C]phenethyl β-D-galactopyranoside could involve the O-alkylation of a suitably protected galactose precursor with [¹¹C]phenethyl bromide. The radioactive phenethyl bromide could be synthesized from a corresponding precursor in a short time frame compatible with the half-life of ¹¹C. nih.gov

Another approach involves labeling with ¹⁸F, which is often preferred due to its longer half-life, allowing for more complex syntheses and longer imaging times. nih.gov A widely used ¹⁸F-labeled tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.govyoutube.com To create an ¹⁸F-labeled version of phenethyl β-D-galactopyranoside, one could either modify the galactose moiety to incorporate ¹⁸F, for example by creating a fluoro-deoxy-galactose analog, or modify the phenethyl aglycone. Attaching a fluoro-pegylated or fluoro-alkylated moiety to the phenyl ring of the aglycone represents a viable strategy for introducing ¹⁸F without significantly altering the core structure recognized by its biological target.

The development of such radiotracers would enable in vivo studies to determine the biodistribution, target engagement, and pharmacokinetics of phenethyl β-D-galactopyranoside, providing valuable information for its development as a molecular probe or therapeutic agent.

Synthesis of Modified Aglycone or Glycone Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For phenethyl β-D-galactopyranoside, this involves the synthesis of a library of analogs with systematic modifications to either the phenethyl (aglycone) or the galactose (glycone) moiety. acs.orgnih.gov

Aglycone Modifications: The phenethyl group provides a scaffold for numerous modifications. Its aromatic ring can be substituted with various functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions (ortho, meta, para) to probe electronic and steric effects on target binding. For instance, in the development of galectin inhibitors, modifications to aromatic moieties appended to a galactose core have been shown to significantly impact binding affinity and selectivity. acs.orgmdpi.com The ethyl linker can also be altered; it can be lengthened, shortened, or replaced with more rigid structures like a cyclopropyl (B3062369) ring or unsaturated systems to investigate the optimal spatial orientation of the aglycone relative to the glycone.

Glycone Modifications: The galactose unit itself offers several positions for derivatization. The hydroxyl groups at C-2, C-3, C-4, and C-6 are key points for interaction with biological targets, such as the carbohydrate recognition domains (CRDs) of galectins. mdpi.comacs.org SAR studies often explore the replacement of these hydroxyl groups with other functionalities. For example, deoxygenation or replacement with a fluorine atom can probe the importance of specific hydrogen bonds. Acylation or etherification of the hydroxyl groups can explore the impact of adding lipophilic or bulky substituents. Research on galectin-3 inhibitors has demonstrated that replacing one of the monosaccharide units of a disaccharide with a functionalized tetrahydropyran (B127337) ring can lead to potent inhibitors, highlighting the potential for significant glycone modification. acs.org

The following table presents hypothetical examples of modifications for SAR studies on phenethyl β-D-galactopyranoside, based on established principles from related galactoside inhibitors.

| Modification Site | Type of Modification | Rationale |

| Aglycone (Phenethyl) | Para-substitution on phenyl ring (e.g., -F, -OH, -CF₃) | Probe electronic and hydrophobic interactions in the binding pocket. |

| Aglycone (Phenethyl) | Alteration of ethyl linker (e.g., propyl, ethynyl) | Evaluate optimal distance and rigidity between phenyl and galactose units. |

| Glycone (Galactose) | Deoxygenation at C-4 | Investigate the necessity of the axial C-4 hydroxyl for hydrogen bonding. |

| Glycone (Galactose) | Fluorination at C-2 or C-6 | Assess the effect of replacing a hydroxyl group with a hydrogen bond acceptor. |

| Glycone (Galactose) | Acylation at C-3 (e.g., with a triazole-containing moiety) | Explore extended binding sites and introduce new interaction points. |

By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive SAR model to guide the design of next-generation derivatives with improved potency and selectivity. acs.org

Enzymatic Interactions and Mechanisms of Phenethyl Beta D Galactopyranoside

Substrate Specificity and Hydrolysis by Beta-Galactosidases

Phenethyl β-D-galactopyranoside serves as a valuable tool in enzymology, primarily due to its specific recognition and cleavage by β-galactosidase enzymes. This interaction is central to its application in various biochemical assays.

Role as a Substrate for Beta-Galactosidase Activity Assays

Phenethyl β-D-galactopyranoside is utilized as a chromogenic or fluorogenic substrate in assays designed to measure the activity of β-galactosidase. The enzymatic hydrolysis of the glycosidic bond by β-galactosidase releases phenylethanol and galactose. While phenylethanol itself is not directly colored, its release can be coupled to secondary reactions that produce a detectable signal, or analytical methods can be employed for its quantification.

A more common approach involves the use of similar phenyl glycosides where the aglycone, upon release, is intrinsically chromogenic or fluorogenic. For instance, substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (PNPG) release nitrophenol, which is yellow and can be quantified spectrophotometrically. researchgate.net Similarly, fluorogenic substrates such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG) and resorufin-β-D-galactopyranoside (RGP) are used in highly sensitive assays. q-bio.orgnih.gov The principle remains the same: the rate of product formation is directly proportional to the β-galactosidase activity. While not as commonly used as ONPG or MUG for routine assays, phenethyl β-D-galactopyranoside is a relevant compound for studying the substrate specificity and catalytic mechanism of β-galactosidases due to the unique properties of its phenethyl aglycone.

Kinetic Characterization of Enzymatic Hydrolysis (e.g., Michaelis-Menten Kinetics)

The hydrolysis of phenethyl β-D-galactopyranoside by β-galactosidase can be described by Michaelis-Menten kinetics. This model relates the initial velocity of the enzymatic reaction (V₀) to the substrate concentration ([S]). The key parameters of this model are the maximum reaction velocity (Vmax), which is achieved at saturating substrate concentrations, and the Michaelis constant (Km), which is the substrate concentration at which the reaction velocity is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 1: Michaelis-Menten Parameters for β-Galactosidase with Various Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg) | Reference |

| Lactose (B1674315) | Kluyveromyces fragilis | 16.6 | 138.9 | nih.gov |

| o-Nitrophenyl-β-D-galactopyranoside | Aspergillus oryzae | 2.6 | 1.2 | |

| p-Nitrophenyl-β-D-galactopyranoside | E. coli | 0.13 | 100 | researchgate.net |

| 4-Methylumbelliferyl-β-D-galactopyranoside | Human acid β-galactosidase | ~0.8 (saturating) | Not specified | nih.gov |

Note: The values presented are for illustrative purposes and can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

Comparative Hydrolysis Rates with Related Glycosides

The rate at which β-galactosidase hydrolyzes phenethyl β-D-galactopyranoside can be compared to that of other glycosidic substrates to understand the enzyme's substrate specificity. The structure of the aglycone (the non-sugar part of the glycoside) plays a significant role in determining the rate of hydrolysis.

For instance, the hydrolysis rates of various aryl-β-D-galactopyranosides are often compared. Substrates with electron-withdrawing groups on the phenyl ring, such as nitrophenyl galactosides, are typically hydrolyzed faster than those with electron-donating groups. This is because the departure of the aglycone is facilitated by the stabilization of the resulting negative charge. The phenethyl group, being more electron-donating than a simple phenyl group, might be expected to be a less reactive substrate compared to phenyl-β-D-galactopyranoside or nitrophenyl-β-D-galactopyranosides.

Direct comparative studies are necessary to establish the precise ranking of phenethyl β-D-galactopyranoside among other substrates. These studies would involve incubating the enzyme with each substrate under identical conditions and measuring the rate of product formation.

Inhibition of Glycosidases by Phenethyl beta-D-Galactopyranoside and Related Analogs

In addition to acting as substrates, phenethyl β-D-galactopyranoside and its analogs can also function as inhibitors of glycosidases. This inhibitory activity is crucial for the development of therapeutic agents and for studying the active site of these enzymes.

Competitive Inhibition Mechanisms

Phenethyl β-D-galactopyranoside and its analogs can act as competitive inhibitors of β-galactosidase. In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding. This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration.

The thioglycoside analog, 2-phenylethyl β-D-thiogalactoside (PETG), is a known inhibitor of β-galactosidase. sigmaaldrich.com The replacement of the oxygen atom in the glycosidic bond with a sulfur atom makes the bond more resistant to enzymatic cleavage. As a result, PETG can bind to the active site of β-galactosidase but is not hydrolyzed, or is hydrolyzed at a much slower rate, effectively blocking the enzyme's activity. The phenethyl group of PETG contributes to its binding affinity within the active site.

Studies on other glycosidase inhibitors have shown that modifications to the sugar ring or the aglycone can lead to potent competitive inhibition. For example, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside has been identified as an excellent competitive inhibitor of β-galactosidase from E. coli. nih.gov This highlights the importance of both the glycone and aglycone moieties in inhibitor design.

Binding Affinity and Inhibitory Potency (e.g., IC50 values)

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Ki). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ or Ki value indicates a more potent inhibitor.

For the competitive inhibitor 2-phenylethyl β-D-thiogalactoside (PETG), its inhibitory effect on β-galactosidase has been documented. sigmaaldrich.com While a specific IC₅₀ value for phenethyl β-D-galactopyranoside is not provided in the search results, the methodology to determine it would involve measuring the enzyme activity at a fixed substrate concentration in the presence of varying concentrations of the inhibitor.

The binding affinity of an inhibitor is influenced by various non-covalent interactions with the enzyme's active site, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The phenethyl group of phenethyl β-D-galactopyranoside and its analogs can participate in hydrophobic interactions within the active site, which can contribute significantly to their binding affinity.

Table 2: Inhibitory Parameters of Selected Glycosidase Inhibitors

| Inhibitor | Enzyme | Inhibition Type | Ki (µM) | Reference |

| n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside | β-galactosidase from E. coli | Competitive | 0.50 | nih.gov |

| 2-Phenylethyl β-D-thiogalactoside (PETG) | β-galactosidase | Competitive | Not specified | sigmaaldrich.com |

Active Site Interactions and Conformational Changes upon Binding

The binding of Phenethyl β-D-galactopyranoside to the active site of enzymes like β-galactosidase is a competitive process. Due to its structural similarity to the natural substrate, lactose, it can occupy the enzyme's active site, thereby preventing the binding and subsequent cleavage of the natural substrate. The hexapyranosyl rings of the compound adopt a slightly distorted chair conformation, which is a crucial factor in its biochemical interactions.

Upon binding, conformational changes in the enzyme can occur. While the specific kinetics and the full extent of these changes upon binding of this compound are not extensively detailed in the provided results, the general principles of ligand-induced conformational changes are well-established. For instance, studies on other enzymes have shown that the binding of metal ions can induce conformational changes, and the rate of these changes can be correlated with the binding affinity. This suggests that the interaction of this compound with the active site likely induces subtle yet significant structural rearrangements in the enzyme to accommodate the ligand. These changes are fundamental to the inhibitory mechanism of the compound.

The interaction is not solely dependent on the galactose moiety. The phenethyl group also plays a critical role in the binding affinity and specificity. The active site of glycosidases is often a deep cleft or pocket, and the phenethyl group can engage in hydrophobic or van der Waals interactions with non-polar amino acid residues within this pocket, further stabilizing the enzyme-inhibitor complex.

Influence of Phenethyl Moiety on Inhibitory Effects

The non-polar nature of the phenethyl group allows it to interact favorably with hydrophobic pockets within the enzyme's active site. This is a key aspect of the "message-address" concept, where the core structure (the "address") directs the molecule to the target enzyme, and the substituent (the "message," in this case, the phenethyl group) modulates the biological response. researchgate.net The specific interactions of the phenethyl group can lead to enhanced inhibitory potency compared to simpler galactosides that lack this bulky, hydrophobic substituent.

Furthermore, modifications to the phenethyl ring itself, such as the addition of different substituents, can fine-tune the inhibitory activity and even alter the mechanism of action from an agonist to an antagonist in some receptor systems. nih.gov This highlights the critical role of the phenethyl moiety in dictating the nature and strength of the interaction with the target enzyme.

Interactions with Other Glycosidases and Hydrolases

While Phenethyl β-D-galactopyranoside is a known inhibitor of β-galactosidase, its interactions are not limited to this specific enzyme. It can also interact with other glycosidases and hydrolases, exhibiting a range of activities from inhibition to serving as a substrate.

Activity and Specificity with Beta-Glucosidases

The interaction of Phenethyl β-D-galactopyranoside with β-glucosidases is an area of interest. While the compound is a galactoside, some β-glucosidases exhibit broad substrate specificity and can hydrolyze substrates with different glycones. For example, a β-glucosidase from the psychrophilic isolate Paenibacillus sp. strain C7 showed activity on the galactoside substrate o-nitrophenyl-β-d-galactopyranoside (ONPGal), although its activity was significantly higher with the corresponding glucoside substrate. nih.gov This suggests that Phenethyl β-D-galactopyranoside could potentially act as a substrate or inhibitor for certain β-glucosidases, depending on the specific enzyme's active site architecture and tolerance for different sugar moieties.

The specificity of β-glucosidases can be influenced by various factors, including the source of the enzyme and the specific reaction conditions. Some β-glucosidases are classified as aryl-BGLs, which specialize in hydrolyzing aryl-β-glucoside bonds, and may show some activity towards aryl-galactosides like Phenethyl β-D-galactopyranoside. mdpi.com

Broad-Spectrum Glycosidase Activity Profiles

The concept of broad-spectrum activity is relevant when considering the interactions of Phenethyl β-D-galactopyranoside. While it is primarily known as a β-galactosidase inhibitor, its potential to interact with a wider range of glycosidases cannot be ruled out without comprehensive screening. The development of activity-based probes for various glycosidase families has revealed that some probes can label enzymes across different families, indicating a degree of structural conservation in the active sites. nih.govresearchgate.net

The following table summarizes the potential interactions of this compound with different glycosidases based on the general principles of enzyme specificity and cross-reactivity.

| Enzyme Class | Potential Interaction | Rationale |

| β-Galactosidases | Competitive Inhibitor | Structural mimic of the natural substrate, lactose. smolecule.com |

| β-Glucosidases | Possible weak substrate or inhibitor | Some β-glucosidases have broad substrate specificity and may accommodate galactose-based ligands. nih.gov |

| Fucosidases | Potential for weak interaction | L-fucose and D-galactose share some structural similarities, which might lead to weak binding in some fucosidases. |

| Arabinosidases | Unlikely to have significant interaction | The structure of arabinose is significantly different from galactose, making interaction less probable. |

Enzyme Engineering and Glycosidase Modulators

Enzyme engineering has emerged as a powerful tool to alter the properties of glycosidases, including their substrate specificity, activity, and stability. mdpi.comnih.gov These efforts are often aimed at improving the efficiency of these enzymes for industrial applications, such as the production of biofuels or the synthesis of valuable oligosaccharides. whiterose.ac.uk

Rational design and directed evolution are two key strategies employed in enzyme engineering. Rational design involves making specific changes to the amino acid sequence of an enzyme based on a detailed understanding of its structure and mechanism. mdpi.com For example, mutations in the active site or substrate-binding pocket can be introduced to enhance the enzyme's affinity for a particular substrate or to alter its catalytic activity.

The development of glycosidase modulators, including activators and inhibitors, is another active area of research. Fragment-based screening has been used to identify small molecules that can enhance the activity of industrial β-glucosidases. whiterose.ac.uk These activators can bind to allosteric sites on the enzyme, leading to a conformational change that increases its catalytic efficiency.

Strategies for Modulating Glycosidase Activity with this compound

The inhibitory potential of this compound is closely related to its structural analogue, 2-Phenylethyl β-D-thiogalactoside (PETG), which is also a well-established competitive inhibitor of β-galactosidase. rsc.org The core strategy for utilizing these compounds to modulate glycosidase activity lies in this competitive binding mechanism. By introducing a specific concentration of this compound into a system containing β-galactosidase, the enzyme's activity can be controllably decreased. This makes it a useful tool in biochemical research for studying lactose metabolism and the regulation of gene expression where β-galactosidase is used as a reporter enzyme. smolecule.com

Research into related compounds has led to the development of photoswitchable inhibitors based on the PETG structure. rsc.org These advanced derivatives can change their inhibitory strength upon exposure to light, offering a sophisticated method for the dynamic control of β-galactosidase activity. For instance, an optimized azobenzene-based inhibitor derived from the PETG scaffold demonstrated the ability to switch its inhibition constant (Kᵢ) from 60 nM to 290 nM upon irradiation. rsc.org While specific kinetic data such as Kᵢ or IC₅₀ values for this compound itself are not detailed in the available literature, its function as a competitive inhibitor provides a clear strategy for modulating the activity of β-galactosidase.

Impact on Enzyme Folding and Trafficking (Indirect Modulation)

The concept of using small molecule inhibitors as "pharmacological chaperones" is a significant therapeutic strategy for lysosomal storage disorders caused by protein misfolding, such as GM1-gangliosidosis. nih.gov These chaperones are typically inhibitors that bind to a misfolded mutant enzyme in the endoplasmic reticulum, stabilizing its conformation. This stabilization can help the mutant protein pass the cell's quality control checks, allowing it to be trafficked correctly to the lysosome where it can exert some residual catalytic activity. nih.gov

This approach has been investigated for β-galactosidase, the enzyme deficient in GM1-gangliosidosis. Studies have shown that simple sugars like galactose, as well as more complex inhibitors such as derivatives of 1-deoxygalactonojirimycin (DGJ) and various iminosugars, can act as pharmacological chaperones, increasing the activity of certain mutant forms of β-galactosidase in patient-derived cells. nih.govnih.gov For example, the addition of galactose to cultured fibroblasts from a GM1-gangliosidosis patient resulted in a 2.5-fold increase in β-galactosidase activity. nih.gov Similarly, other potent inhibitors have been shown to enhance the stability of the enzyme against heat-induced inactivation, a key indicator of chaperone potential. nih.gov

However, despite the established role of this compound as a competitive inhibitor of β-galactosidase, there is currently no specific research data in the reviewed literature demonstrating its efficacy as a pharmacological chaperone. Studies detailing its ability to rescue misfolded mutant β-galactosidase, enhance its proper trafficking to the lysosome, or increase its activity in cellular models of GM1-gangliosidosis have not been reported. Therefore, its impact on enzyme folding and trafficking remains an uninvestigated area.

Biological and Cellular Effects of Phenethyl Beta D Galactopyranoside

Modulation of Cellular Processes

The interaction of Phenethyl beta-D-galactopyranoside with cells can lead to a cascade of downstream effects, influencing fundamental cellular operations from signaling pathways to metabolic activity. While direct research on this specific compound is limited, studies on the broader class of phenylethanoid glycosides provide a framework for understanding its potential modulatory roles.

Influence on Cell Signaling Pathways

While specific studies on this compound's direct impact on cell signaling are not extensively documented, the broader family of phenylethanoid glycosides is known to interact with key signaling cascades. These pathways are crucial for regulating a multitude of cellular functions, and their modulation can have significant consequences. For instance, many polyphenolic compounds have been shown to influence inflammatory pathways. nih.govnih.gov

One of the most studied signaling pathways is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, immune responses, and cell survival. nih.gov Phytochemicals, a broad category that includes phenylethanoid glycosides, have been observed to interfere with NF-κB signaling. nih.gov This interference can occur at various points in the pathway, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov

Another critical signaling network is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Some natural compounds are known to modulate MAPK signaling, which can be a key mechanism in their observed biological effects.

Although direct evidence is not yet available for this compound, its structural similarity to other bioactive glycosides suggests that it may also have the potential to modulate these and other signaling pathways, such as the p53 and PI3K/Akt/mTOR pathways. nih.gov However, dedicated research is required to confirm these hypotheses and to elucidate the specific molecular targets of this compound within these complex cellular networks.

Effects on Gene Expression and Regulation

The modulation of cell signaling pathways by compounds like this compound can subsequently lead to changes in gene expression. Gene regulation is a fundamental process that governs the production of proteins and functional RNAs, thereby controlling cellular structure and function. youtube.com

Alterations in gene expression are often a downstream consequence of changes in the activity of transcription factors, which are themselves regulated by signaling pathways. For example, the NF-κB transcription factor, upon activation, moves to the nucleus and binds to DNA to initiate the transcription of genes involved in inflammation and immunity. nih.gov Therefore, if this compound were to inhibit NF-κB signaling, it would consequently suppress the expression of these target genes.

Furthermore, some small molecules can influence gene expression through epigenetic mechanisms. These modifications, which include DNA methylation and histone acetylation, can alter the accessibility of DNA to the transcriptional machinery without changing the DNA sequence itself. nih.gov For example, some ginsenosides (B1230088) have been shown to downregulate the expression of certain enzymes involved in DNA methylation in breast cancer cells. nih.gov While there is no direct evidence, it is conceivable that this compound could exert similar effects, a possibility that warrants future investigation.

Studies on other glycosides have revealed their ability to modulate the expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and cell development. dovepress.com For instance, in certain breast cancer cell lines, the expression of genes like BRCA1, BRCA2, and BIRC5 (encoding survivin) can be altered by hormonal agents, and it is plausible that glycosidic compounds could have similar regulatory effects. dovepress.com

Impact on Cellular Metabolism

A key aspect of a compound's biological effect is its impact on cellular metabolism. One of the most direct reported effects of this compound is its potential to inhibit the production of adenosine (B11128) triphosphate (ATP) in the cell membrane. biosynth.com ATP is the primary energy currency of the cell, and its synthesis is vital for most cellular processes. The inhibition of ATP synthesis would have profound effects on cellular function and viability. This inhibition is thought to occur through the blocking of specific enzymes responsible for ATP synthesis within the cell membrane. biosynth.com

The metabolism of glucose is a central metabolic pathway that generates ATP. nih.gov By potentially interfering with ATP production, this compound could indirectly affect glucose metabolism, although the precise mechanisms of this interaction are not yet fully understood. Pancreatic β-cells, for example, are highly sensitive to glucose metabolism as it is the primary trigger for insulin (B600854) secretion. nih.gov Any disruption in the metabolic signaling within these cells could have significant physiological consequences. nih.gov

The table below summarizes the potential effects of this compound on cellular processes, based on direct and inferred evidence.

| Cellular Process | Potential Effect of this compound | Supporting Evidence |

| Cell Signaling | Modulation of inflammatory and proliferation pathways (e.g., NF-κB, MAPK) | Inferred from studies on related phenylethanoid glycosides nih.govnih.gov |

| Gene Expression | Regulation of genes involved in inflammation, cell cycle, and apoptosis | Inferred from the effects of other glycosides and small molecules nih.govdovepress.com |

| Cellular Metabolism | Inhibition of ATP synthesis in the cell membrane | Direct mention in a product description biosynth.com |

Cellular Permeability and Uptake Studies

For any compound to exert an intracellular effect, it must first cross the cell membrane. Understanding the mechanisms of cellular entry and the compound's impact on membrane integrity is therefore of fundamental importance.

Mechanisms of Compound Entry into Cells

The cellular uptake of glycosides like this compound can occur through various mechanisms. While specific studies detailing the entry of this compound into cells are not available, general principles of cellular transport provide a framework for potential pathways. A related compound, 2-Phenylethyl β-D-thiogalactoside, is described as being "cell-permeable," which suggests that it can cross the cell membrane. sigmaaldrich.com

Possible mechanisms for the entry of small molecules like this compound into cells include:

Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane. The phenethyl group of the compound may facilitate this process.

Facilitated Diffusion: Entry may be assisted by membrane proteins, such as transporters, that bind to the molecule and facilitate its movement across the membrane.

Endocytosis: The cell may engulf the compound through processes like pinocytosis or receptor-mediated endocytosis. This is a common uptake mechanism for larger molecules and nanoparticles. nih.gov

The specific route of entry for this compound would likely depend on its physicochemical properties, such as its size, charge, and lipid solubility, as well as the specific characteristics of the cell type being studied.

Effects on Cellular Membrane Integrity and Function

Beyond simply crossing the cell membrane, this compound may also have direct effects on the membrane's integrity and function. It has been reported that the compound has a "permeability effect" on cells. biosynth.com This could imply an ability to disrupt the normal barrier function of the cell membrane, potentially leading to increased leakiness or changes in membrane fluidity.

Furthermore, the previously mentioned inhibition of ATP synthesis enzymes located in the cell membrane is a direct effect on membrane function. biosynth.com The cell membrane is not just a passive barrier; it is a hub of enzymatic activity, and disruption of these enzymes can have far-reaching consequences for the cell.

The potential mechanisms by which this compound could affect membrane integrity and function are summarized in the table below.

| Membrane Effect | Potential Mechanism | Supporting Evidence |

| Increased Permeability | Disruption of the lipid bilayer structure or interaction with membrane proteins. | Mention of a "permeability effect" biosynth.com |

| Altered Function | Inhibition of membrane-bound enzymes, such as those involved in ATP synthesis. | Direct mention of ATP synthesis inhibition biosynth.com |

Specific Biological Activities

While specific studies on the antiparasitic activity of this compound are limited, the broader class of phenethyl derivatives has shown promise. For instance, a series of 1-phenethyl-4-aminopiperidine derivatives were screened for their in vitro activity against several protozoan parasites. nih.govresearchgate.net This screening identified numerous molecules with selective activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis, with 50% inhibitory concentrations (IC50) as low as 0.12 μM. researchgate.net Additionally, many of these compounds were active against the K1 strain of Plasmodium falciparum, which is resistant to chloroquine (B1663885) and pyrimethamine. researchgate.net

The assessment of antiparasitic activity often involves measuring the viability of the parasites after exposure to the compound. One common method utilizes the catalysis of chlorophenol red-β-D-galactopyranoside (CPRG) by the β-galactosidase enzyme present in the parasites. unl.pt The resulting color change can be measured to determine the extent of parasite inhibition. unl.pt

Table 1: Antiparasitic Activity of Related Phenethyl Compounds

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| 1-phenethyl-4-aminopiperidine derivatives | Trypanosoma brucei rhodesiense | IC50 | 0.12 - 10 μM | researchgate.net |

| 1-phenethyl-4-aminopiperidine derivatives | Plasmodium falciparum (K1 strain) | IC50 | 0.17 - 5 μM | researchgate.net |

This table is for illustrative purposes based on related compounds and does not represent direct data for this compound.

Phenylethyl isothiocyanate (PEITC), a related compound, has demonstrated significant antifungal properties. nih.govmdpi.com It is a natural compound derived from the hydrolysis of gluconasturtiin, found in cruciferous vegetables. wikipedia.org Research has shown that PEITC can inhibit the spore germination and mycelial growth of fungi such as Alternaria alternata. nih.gov Its mechanism of action involves disrupting the integrity of the fungal cell membrane. nih.gov Isothiocyanates, as a group, are recognized for their fungistatic and fungitoxic activities against a variety of plant pathogens. nih.gov

Studies have explored the efficacy of PEITC in controlling fungal growth on produce. For example, it has been shown to decrease black spot rot on harvested pear fruits caused by A. alternata. nih.gov Furthermore, PEITC has been investigated for its ability to inhibit biofilm formation by bacteria such as Staphylococcus aureus. nih.gov

Table 2: Antifungal Activity of Phenylethyl Isothiocyanate (PEITC)

| Fungal Species | Effect | Reference |

| Alternaria alternata | Inhibition of spore germination and mycelial growth | nih.gov |

| Various plant pathogens | Fungistatic and fungitoxic activities | nih.gov |

This table highlights the antifungal effects of a related compound, Phenylethyl Isothiocyanate.

This compound is reported to be toxic to certain bacteria, such as E. coli and S. typhimurium, at high concentrations. biosynth.com It is suggested that the compound may exert its effect by permeating the cell and potentially inhibiting ATP production in the cell membrane by blocking specific enzymes involved in ATP synthesis. biosynth.com

A derivative, 2-Phenylethyl β-D-thiogalactoside, is known as a cell-permeable inhibitor of the reporter enzyme β-galactosidase. sigmaaldrich.com This inhibitory action is a key aspect of its utility in certain experimental assays.

The broader class of galactoside-based molecules has been studied for their antimicrobial properties. For instance, acylated derivatives of methyl β-d-galactopyranoside have shown varying levels of antibacterial activity against human pathogenic bacteria. nih.gov Some of these synthesized compounds exhibited broad-spectrum activity, while others were effective against specific bacteria. nih.gov This suggests that modifications to the galactoside structure can significantly influence its antimicrobial spectrum and potency.

Phenethyl Glycosides in Plant Biology and Phytochemistry

Phenylethanoid glycosides (PhGs) are a widespread class of water-soluble natural products found in many medicinal plants. nih.govnih.gov These compounds are characterized by a phenylethanol backbone linked to a β-glucopyranose unit. nih.govnih.gov This core structure is often further embellished with various aromatic acids and other sugars. nih.govnih.gov PhGs have been identified in various parts of plants, including roots, stems, leaves, flowers, fruits, and seeds. nih.gov

The biosynthesis of PhGs is a complex process that starts from the phenylpropanoid pathway. nih.gov Recent research has begun to elucidate the specific enzymes involved in the later steps of PhG synthesis, such as glycosylation and acylation. nih.govnih.gov For example, studies have identified enzymes responsible for the formation of the well-known PhG, verbascoside (B1683046) (also known as acteoside). nih.gov The biosynthetic pathways can differ between plant species, leading to a diverse array of PhG structures in nature. researchgate.net

In plant tissues, the sugar moieties of glycosides can be cleaved by specific enzymes, releasing the aglycone (the non-sugar part). This process is a key aspect of the plant's defense mechanisms and metabolic regulation. The enzymatic hydrolysis of flavonoid glycosides, a related class of plant compounds, has been demonstrated using various enzymes, including β-glucosidases. frontiersin.org

For phenylethanoid glycosides, the hydrolysis of the glycosidic bond would release the phenylethanol aglycone. This release can be achieved through enzymatic methods, which are often preferred over acidic hydrolysis as they are milder and more specific. frontiersin.org The enzymatic release of aglycones is a crucial step in many analytical procedures for quantifying the total amount of a particular glycoside in a plant extract. frontiersin.org

Contribution to Plant Physiological Functions

This compound is a member of the broader class of phenylethanoid glycosides (PhGs), a diverse group of water-soluble secondary metabolites synthesized by plants. psu.edunih.gov While direct and extensive research specifically on the physiological roles of this compound in plants is limited, its functions can be inferred from the well-documented activities of PhGs and related phenolic compounds in plant defense, stress response, and allelopathy. PhGs are derived from the shikimic acid pathway and are characterized by a phenylethanoid aglycone attached to a sugar moiety, which in this case is galactose. psu.edu

Role in Plant Defense

Plants produce a vast array of secondary metabolites to defend themselves against herbivores, pathogens, and competing plants. Phenylethanoid glycosides are a significant component of this chemical arsenal. mdpi.com The general defensive strategy of PhGs involves both constitutive and induced mechanisms. mdpi.com

Constitutive Defense: Plants can store PhGs in their tissues as a pre-existing chemical barrier. Upon tissue damage by an herbivore or pathogen, these compounds can be released and act as toxins or feeding deterrents. The bitterness and astringency of many phenolic compounds, a characteristic likely shared by this compound, can deter feeding by a wide range of herbivores.

Induced Defense: The synthesis of PhGs can be upregulated in response to biotic threats. researchgate.net For instance, the application of methyl jasmonate, a key signaling molecule in plant defense against herbivores, has been shown to induce the production of other PhGs. researchgate.net This suggests that this compound could also be part of an inducible defense system, where its concentration increases upon attack to bolster the plant's chemical defenses.

Response to Abiotic Stress

Phenylethanoid glycosides are also implicated in the plant's response to abiotic stresses such as UV radiation, drought, and high salinity. mdpi.com The aromatic rings in the structure of this compound can absorb UV radiation, thereby protecting the plant's cellular machinery from damage. Furthermore, the antioxidant properties associated with many phenolic compounds enable them to scavenge reactive oxygen species (ROS) that accumulate during times of stress and cause oxidative damage to cells. researchgate.net

The galactose moiety of the molecule may also play a role in stress tolerance. The enzymes responsible for hydrolyzing the glycosidic bond, β-galactosidases, have been shown to be involved in plant development and stress responses. nih.gov For example, in rice, the expression of a β-galactosidase gene was found to increase in response to both biotic and abiotic stresses, suggesting a role in modifying the cell wall or releasing signaling molecules during stress adaptation. nih.gov

Allelopathic Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. Phenolic compounds are well-known allelochemicals. While direct studies on the allelopathic potential of this compound are not available, related phenylethanoid glycosides have been shown to exhibit such properties. These compounds can be leached from plant tissues into the soil, where they can inhibit the germination and growth of neighboring plants, thus reducing competition for resources.

The potential physiological roles of this compound are summarized in the table below, based on the known functions of its chemical class.

| Physiological Function | Potential Contribution of this compound |

| Plant Defense | - Acts as a constitutive chemical defense against herbivores and pathogens.- Functions as an induced defense compound with synthesis upregulated upon attack. |

| Abiotic Stress Response | - Protects against UV radiation due to its aromatic structure.- Acts as an antioxidant to mitigate oxidative stress.- The galactose moiety may be involved in cell wall modifications during stress. nih.gov |

| Allelopathy | - May be released into the soil to inhibit the growth of competing plants. |

It is important to note that while these roles are inferred from the broader class of phenylethanoid glycosides, further research is needed to elucidate the specific contributions of this compound to plant physiology.

Structural Biology and Molecular Modeling of Phenethyl Beta D Galactopyranoside Interactions

X-ray Crystallography of Enzyme-Ligand Complexes

Elucidation of Atomic-Level Binding Interactions

The crystal structure of 2-phenylethyl 1-thio-β-D-galactopyranoside hemihydrate reveals a molecule that crystallizes with two organic molecules and one water molecule in the asymmetric unit. researchgate.net The hexapyranosyl rings in both molecules adopt a slightly distorted chair conformation. researchgate.net This conformation is crucial for its interaction with the active sites of enzymes like β-galactosidase. The structure is stabilized by a network of hydrogen bonds, with ten distinct O-H⋯O hydrogen bonds creating a two-dimensional network. researchgate.net This extensive hydrogen bonding potential is a key feature that would also govern the interaction of phenethyl beta-D-galactopyranoside with the polar residues within an enzyme's binding pocket.

Resolution of Enzyme Conformational Changes upon Ligand Binding

Although a direct crystal structure of an enzyme-phenethyl beta-D-galactopyranoside complex is not available, studies on related inhibitors and enzymes suggest that ligand binding induces conformational changes in the enzyme. For instance, the binding of inhibitors to β-galactosidase is known to cause rearrangements in the active site to accommodate the ligand. These changes can involve the movement of key amino acid side chains to form optimal interactions with the inhibitor.

Table 1: Crystallographic Data for 2-Phenylethyl 1-thio-β-D-galactopyranoside hemihydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀O₅S·0.5H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8358 |

| b (Å) | 14.8218 |

| c (Å) | 41.390 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2966.6 |

| Temperature (K) | 173 |

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules in their near-native state, including enzyme-ligand complexes.

Resolving High-Resolution Structures of Compound-Protein Interactions

The structure of the β-galactosidase-PETG complex shows the inhibitor nestled in the enzyme's active site, providing a clear picture of the molecular basis for its inhibitory activity. nih.govcancer.gov This detailed structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and specific inhibitors.

Application in Complex Sample Systems

While high-resolution cryo-EM structures have been successfully obtained for purified enzyme-ligand complexes like β-galactosidase with PETG, the application of this technique to study such interactions within more complex biological systems, such as intact cells, is an emerging and technically challenging frontier. In-cell cryo-electron tomography (cryo-ET) is a promising technique that allows for the visualization of macromolecules in their native cellular environment. In principle, cryo-ET could be used to study the engagement of this compound with its target enzymes directly within the cell, providing unprecedented insights into its mechanism of action in a physiological context. However, the routine application of in-cell cryo-ET for studying small molecule binding to proteins is still in its early stages due to challenges in sample preparation, data collection, and image processing.

Computational Approaches and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, play a crucial role in complementing experimental structural data by providing insights into the dynamic nature of enzyme-ligand interactions.

MD simulations have been employed to investigate the structural changes and dynamics of β-galactosidase. researchgate.net More specifically, the high-resolution cryo-EM structure of the β-galactosidase-PETG complex has been used as a starting point for constrained MD simulations to probe the flexibility of the bound inhibitor. nih.govrcsb.org These simulations can reveal how the ligand moves and adapts within the binding pocket over time, providing a more complete understanding of the binding event than a static structure alone. By calculating the interaction energies and analyzing the hydrogen bond networks and hydrophobic contacts, MD simulations can help to identify the key residues responsible for ligand binding and specificity. This information is critical for structure-based drug design, allowing for the in-silico optimization of lead compounds to improve their binding affinity and selectivity. For instance, simulations can predict how modifications to the phenethyl or galactopyranoside moieties might affect the binding orientation and interaction energies, guiding the synthesis of more effective analogs.

Table 2: Key Interacting Residues in the β-galactosidase-PETG Complex (Hypothetical based on general principles)

| Residue Type | Potential Interaction |

| Aromatic (e.g., Phe, Trp, Tyr) | π-π stacking with the phenethyl group |

| Polar (e.g., Asn, Gln, Ser, Thr) | Hydrogen bonding with the hydroxyl groups of the galactose moiety |

| Charged (e.g., Asp, Glu, Arg, Lys) | Electrostatic interactions and hydrogen bonding |

| Non-polar (e.g., Val, Leu, Ile) | Hydrophobic interactions with the phenethyl group |

Docking Studies to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding modes of substrates and inhibitors to enzymes. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds and the target enzyme, β-galactosidase.

Docking studies of β-D-galactose and other galactoside derivatives with β-galactosidase have revealed key interactions within the enzyme's active site. researchgate.netscispace.com For instance, the catalytic site of Aspergillus niger β-galactosidase has been shown to involve crucial glutamic acid residues (Glu200 and Glu298) that form strong interactions with the galactose moiety. scispace.com The binding of these ligands is typically characterized by a network of hydrogen bonds and hydrophobic interactions.

Table 1: Predicted Interacting Residues in the Active Site of β-galactosidase with Galactoside Ligands

| Interacting Residue (Example from A. niger) | Type of Interaction | Potential Role in Binding this compound |

| Glu200 | Hydrogen Bond | Interaction with the hydroxyl groups of the galactose moiety. |

| Glu298 | Hydrogen Bond | Key catalytic residue, interaction with the galactose hydroxyls. |

| Trp, Phe, Tyr (Aromatic Residues) | Hydrophobic Interaction | Potential interaction with the phenethyl group. |

| Arg, Lys (Charged Residues) | Electrostatic Interaction | Potential stabilization of the galactose ring. |

This table is illustrative and based on docking studies of related compounds.

Simulation of Ligand-Induced Conformational Dynamics

MD simulations of β-galactosidase have shown that the enzyme undergoes conformational changes during its catalytic cycle. researchgate.net For example, simulations have revealed structural changes during solvation, dehydration, and rehydration, highlighting the flexibility of the enzyme. researchgate.net The binding of a ligand can induce subtle yet significant changes in the protein's conformation, which can be critical for its function.

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic techniques are indispensable for probing the structural and functional consequences of ligand-protein interactions. Circular dichroism and Surface Enhanced Raman Scattering are two powerful methods that can provide detailed information on the conformational stability of proteins and the intracellular activity of molecules like this compound.

Circular Dichroism (CD) for Conformational Stability Analysis

Circular dichroism (CD) spectroscopy is a sensitive technique for monitoring the secondary and tertiary structure of proteins in solution. nih.govnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can detect changes in protein conformation upon the binding of a ligand.

The binding of this compound to a protein like β-galactosidase can be expected to induce changes in its CD spectrum. These spectral changes can provide information about alterations in the protein's alpha-helical and beta-sheet content, as well as changes in the environment of aromatic amino acid residues. nih.gov For instance, a study on the β-galactosidase from Pisum sativum revealed that the enzyme exhibits different conformational orientations and secondary structures at different pH values, highlighting its structural plasticity. nih.gov

By titrating a protein solution with this compound and monitoring the changes in the CD signal, one could determine the binding affinity and stoichiometry of the interaction. Furthermore, thermal or chemical denaturation studies monitored by CD can reveal whether the ligand binding stabilizes or destabilizes the protein structure. scientistlive.com Such an analysis would be crucial for understanding the thermodynamic forces driving the interaction.

Table 2: Potential Applications of Circular Dichroism in Studying this compound Interactions

| CD Measurement | Information Gained |

| Far-UV CD (190-250 nm) | Changes in protein secondary structure (α-helix, β-sheet) upon binding. |

| Near-UV CD (250-350 nm) | Alterations in the tertiary structure and the local environment of aromatic amino acid residues. |

| Thermal Denaturation | Determination of the melting temperature (Tm) to assess changes in protein stability. |

| Ligand Titration | Calculation of binding constants (Kd) and stoichiometry of the interaction. |

Surface Enhanced Raman Scattering (SERS) for Intracellular Activity

Surface Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations, even within a complex cellular environment. SERS utilizes the enhancement of Raman signals from molecules adsorbed on or near nanostructured metal surfaces.

A notable application of SERS in the context of this compound involves its use as a competitive inhibitor to study the intracellular activity of β-galactosidase. In one study, the enzymatic activity of β-galactosidase within cells was monitored by the SERS signal generated from the hydrolysis of a chromogenic substrate. The addition of Phenylethyl-β-D-galactopyranoside (a close analog) led to a dose-dependent reduction in the SERS signal, confirming its inhibitory effect on the enzyme's intracellular activity. This demonstrates the utility of SERS in probing enzyme kinetics and inhibition directly within living cells.

This technique offers a powerful platform to investigate the intracellular fate and activity of this compound. By designing appropriate SERS-active nanoprobes, it would be possible to track the localization of the compound within cellular compartments and monitor its interaction with its target enzyme in real-time.

Q & A

Q. How is Phenethyl beta-D-galactopyranoside utilized in detecting β-galactosidase activity in cellular senescence studies?

this compound derivatives, such as Xite™ Green/Red variants, serve as fluorogenic substrates for β-galactosidase (β-gal), a marker of cellular senescence. These compounds penetrate cells efficiently due to their enhanced permeability, where β-gal cleaves the galactopyranoside moiety to release a fluorescent product (e.g., Xite™ Green or Red). Fluorescence intensity, measured via flow cytometry or microscopy, correlates with β-gal activity, enabling quantification of senescent cells. Key steps include incubating cells with the substrate (37°C, 15–45 minutes) and optimizing detection parameters to minimize background noise .

Q. What are the recommended protocols for preparing and storing this compound working solutions in fluorescence-based assays?

Stock solutions are typically prepared by dissolving the substrate in DMSO (e.g., 100 µL DMSO per 1 mg compound), followed by dilution in assay buffer (1:100) to create a working solution. Aliquots should be stored at -20°C to prevent freeze-thaw degradation. Working solutions must be used immediately to avoid hydrolysis or fluorescence quenching. Critical parameters include solvent purity, buffer pH (neutral to slightly acidic), and protection from light .

Q. What structural features of this compound influence its specificity as a substrate for β-galactosidase?

The β-D-galactopyranosyl linkage is essential for enzymatic recognition, while the phenethyl aglycone enhances cell permeability and retention post-cleavage. Comparative studies with analogs (e.g., methyl or propargyl derivatives) reveal that hydrophobic substituents like phenethyl improve membrane penetration and intracellular fluorescence retention, making them superior to hydrophilic variants (e.g., Fluorescein mono-β-D-galactopyranoside) in live-cell assays .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in multicolor fluorescence experiments alongside probes like DAPI or GFP?

Xite™ Red beta-D-galactopyranoside emits in the red spectrum (Ex/Em ~570/610 nm), enabling compatibility with green (e.g., GFP) and blue (e.g., DAPI) fluorophores. To minimize spectral overlap, use narrowband filters and sequential acquisition. Fixation protocols (e.g., paraformaldehyde) may be applied post-staining to preserve fluorescence while enabling subsequent immunostaining .

Q. What strategies resolve discrepancies in β-galactosidase activity data obtained using this compound across different cell lines?

Variability may arise from differences in β-gal expression levels, lysosomal pH, or substrate efflux. Normalize activity to protein content or housekeeping genes. Include positive controls (e.g., senescence-induced cells) and validate with alternative markers (e.g., p16INK4a). Adjust incubation times (e.g., 30–60 minutes) and substrate concentrations (5–20 µM) based on cell type .

Q. How does the phenethyl group enhance cellular retention of this compound compared to other β-galactosidase substrates?

The hydrophobic phenethyl group reduces efflux mechanisms, allowing the cleaved fluorescent product (e.g., Xite™ Green) to accumulate intracellularly. In contrast, hydrophilic substrates like resorufin β-D-galactopyranoside exhibit faster diffusion out of cells, requiring real-time monitoring .

Q. In enzyme kinetic studies, how does this compound compare to fluorogenic substrates like Fluorescein mono-β-D-galactopyranoside?

Phenethyl derivatives exhibit lower Km values (higher enzyme affinity) due to optimal aglycone-enzyme interactions. However, Fluorescein mono-β-D-galactopyranoside may offer higher sensitivity in cell-free systems due to its brighter fluorescence. Kinetic parameters should be validated using purified β-gal and Michaelis-Menten analysis .

Q. What analytical techniques confirm the structural integrity of synthesized this compound?

Nuclear Magnetic Resonance (NMR) (e.g., 13C NMR for glycosidic linkage verification) and mass spectrometry (MS) are standard for structural validation. High-performance liquid chromatography (HPLC) with UV/fluorescence detection ensures purity (>95%). Comparative studies with reference standards (e.g., commercial β-galactosidase substrates) validate functional activity .

Q. What are the implications of α vs. β glycosidic linkages in galactopyranosides on their interaction with lectins or enzymes?

β-linkages are specifically recognized by β-galactosidase and lectins (e.g., Ricinus communis agglutinin), while α-anomers are inert. Fluorescence polarization studies with 4-methylumbelliferyl β-D-galactopyranoside demonstrate that β-configuration is critical for lectin binding, with association constants (Ka ~2.4 × 10^4 M⁻¹) confirming specificity .

Q. How can this compound be applied in high-throughput drug screening targeting β-galactosidase pathways?

Automated platforms (e.g., microplate readers) quantify fluorescence in 96- or 384-well formats. Assays can screen for senolytics (compounds eliminating senescent cells) or β-gal inhibitors. Data analysis includes Z’-factor validation (>0.5) and dose-response curves (IC50/EC50 determination). Combinatorial screens with apoptosis markers (e.g., caspase-3) enhance mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.